

Structural Analysis of the EED-PROTAC-E3 Ligase Ternary Complex: A Technical Guide

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Compound of Interest

Compound Name: PROTAC EED degrader-1

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3][4] This induced proximity facilitates the formation of a key ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5][6]

This technical guide focuses on the structural and mechanistic analysis of ternary complexes involving the Polycomb repressive complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED), as the target protein. EED is a critical component of the PRC2 complex, which plays a vital role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.[7] Dysregulation of PRC2 activity is implicated in various cancers, making EED an attractive therapeutic target.[7] EED-targeting PROTACs offer a novel strategy to not only inhibit but also eliminate the EED protein, thereby disrupting the entire PRC2 complex and its oncogenic signaling.

This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for structural and biophysical analysis, and visual representations of the key pathways and workflows involved in the study of EED-PROTAC-E3 ligase ternary

complexes. The most commonly recruited E3 ligases for PROTACs, Von Hippel-Lindau (VHL) and Cereblon (CRBN), are central to the examples provided.[\[8\]](#)

Data Presentation: Quantitative Analysis of EED-Targeting PROTACs

The efficacy of an EED-targeting PROTAC is determined by its ability to bind to both EED and the E3 ligase, form a stable ternary complex, and induce the degradation of EED. The following tables summarize key quantitative data for representative EED PROTACs, providing a basis for comparison and further development.

PROTAC	E3 Ligase Recruited	EED Binding Affinity (IC50, nM)	EED Degradation (DC50, nM)	Maximum Degradation (Dmax, %)	Cell Line	Publication
UNC6852	VHL	33	67	64	DB	ACS Chem Biol. 2023
UNC6846	VHL	613	-	-	-	Cell Chem Biol. 2020
UNC6847	VHL	241	-	-	-	Cell Chem Biol. 2020

Table 1: Quantitative data for selected EED-targeting PROTACs. Data extracted from PROTAC-DB and associated publications.[\[8\]](#)[\[9\]](#)

Parameter	PROTAC 1 (e.g., MZ1 for BET proteins)	PROTAC 2 (e.g., dBET6 for BET proteins)	Method	Publication
Binary Binding (Target)	Weak (μM range)	Strong (nM range)	ITC/SPR	Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018
Binary Binding (E3)	Moderate (nM range)	Moderate (nM range)	ITC/SPR	Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018
Ternary Complex Kd	Potent (nM range)	Less Potent (nM range)	ITC/SPR	Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018
Cooperativity (α)	>1 (Positive)	<1 (Negative)	ITC/SPR	Nat. Chem. Biol. 2017, Cell Chem. Biol. 2018

Table 2: Representative biophysical parameters for PROTAC-induced ternary complexes. While specific data for EED-PROTACs is emerging, this table illustrates the key parameters measured for well-characterized systems like BET-targeting PROTACs, which serve as a benchmark for EED-PROTAC development.[\[10\]](#)

Experimental Protocols

The structural and functional characterization of EED-PROTAC-E3 ligase ternary complexes relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

X-Ray Crystallography of the Ternary Complex

This protocol outlines the steps for determining the high-resolution crystal structure of an EED-PROTAC-E3 ligase ternary complex.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

a. Protein Expression and Purification:

- Individually express and purify the EED protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC, or VBC complex) using standard chromatographic techniques (affinity, ion-exchange, and size-exclusion chromatography).
- Assess the purity and homogeneity of the protein preparations by SDS-PAGE and mass spectrometry.

b. Ternary Complex Formation:

- Incubate the purified EED and E3 ligase complex with a stoichiometric excess of the EED-PROTAC.
- The optimal ratio of the three components should be determined empirically.
- Isolate the stable ternary complex using size-exclusion chromatography.

c. Crystallization:

- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.
- Optimize promising initial crystal hits by fine-tuning the crystallization conditions to obtain diffraction-quality crystals.

d. Data Collection and Structure Determination:

- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the structure using molecular replacement with known structures of EED and the E3 ligase as search models.
- Refine the structural model and validate its quality.

Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex

Cryo-EM is a powerful alternative for structural determination, particularly for large and flexible complexes that are challenging to crystallize.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

a. Sample Preparation:

- Prepare the purified EED-PROTAC-E3 ligase ternary complex as described for X-ray crystallography.
- Optimize the buffer conditions to ensure complex stability and integrity.
- Apply a small volume of the complex solution to a glow-discharged EM grid.
- Blot the excess liquid to create a thin film and rapidly plunge-freeze the grid in liquid ethane.

b. Data Collection:

- Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.
- Collect a large dataset of high-resolution images of the frozen-hydrated particles.

c. Image Processing and 3D Reconstruction:

- Perform motion correction and contrast transfer function (CTF) estimation on the collected micrographs.
- Automatically pick individual particle images and perform 2D classification to remove noise and select for homogeneous particle populations.
- Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the ternary complex.
- Build and refine an atomic model into the cryo-EM density map.

Isothermal Titration Calorimetry (ITC)

ITC is used to quantitatively measure the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n) of the interactions between the PROTAC, EED, and the E3 ligase.^{[19][20][21][22]}

a. Sample Preparation:

- Dialyze the purified proteins extensively against the same buffer to minimize buffer mismatch effects.
- Accurately determine the concentrations of the proteins and the PROTAC.

b. Titration:

- Load the PROTAC solution into the syringe and the target protein (EED or E3 ligase) into the sample cell.
- Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
- To measure ternary complex formation, titrate the third component into a pre-formed binary complex.

c. Data Analysis:

- Integrate the heat-change peaks to generate a binding isotherm.
- Fit the binding isotherm to an appropriate binding model to determine the K_d , ΔH , and n .
- Calculate the cooperativity factor (α) to assess the energetic favorability of ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, providing association (k_{on}) and dissociation (k_{off}) rates, in addition to the equilibrium dissociation constant (K_d).^{[23][24][25][26][27][28]}

a. Chip Preparation:

- Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

b. Binding Measurement:

- Flow a solution containing the PROTAC (analyte) over the chip surface at various concentrations and monitor the change in the refractive index, which is proportional to the amount of bound analyte.
- To measure ternary complex formation, pre-incubate the PROTAC with the third component (EED) before flowing it over the immobilized E3 ligase.

c. Data Analysis:

- Fit the sensorgrams to a suitable kinetic model to determine the k_{on} and k_{off} rates.
- Calculate the K_d as the ratio of k_{off}/k_{on} .
- Determine the cooperativity of ternary complex formation by comparing the binding affinities of the binary and ternary interactions.

NanoBRET Ternary Complex Assay in Live Cells

The NanoBRET assay allows for the real-time detection and characterization of PROTAC-induced ternary complex formation within living cells.^{[29][30][31][32][33]}

a. Cell Line Engineering:

- Generate a stable cell line expressing the target protein (EED) fused to a NanoLuc luciferase donor and the E3 ligase (VHL or CRBN) fused to a HaloTag acceptor.

b. Assay Procedure:

- Plate the engineered cells in a multi-well plate.
- Add the HaloTag fluorescent ligand to the cells.
- Treat the cells with a dilution series of the EED-PROTAC.
- Add the NanoLuc substrate and measure both the donor and acceptor emission signals.

c. Data Analysis:

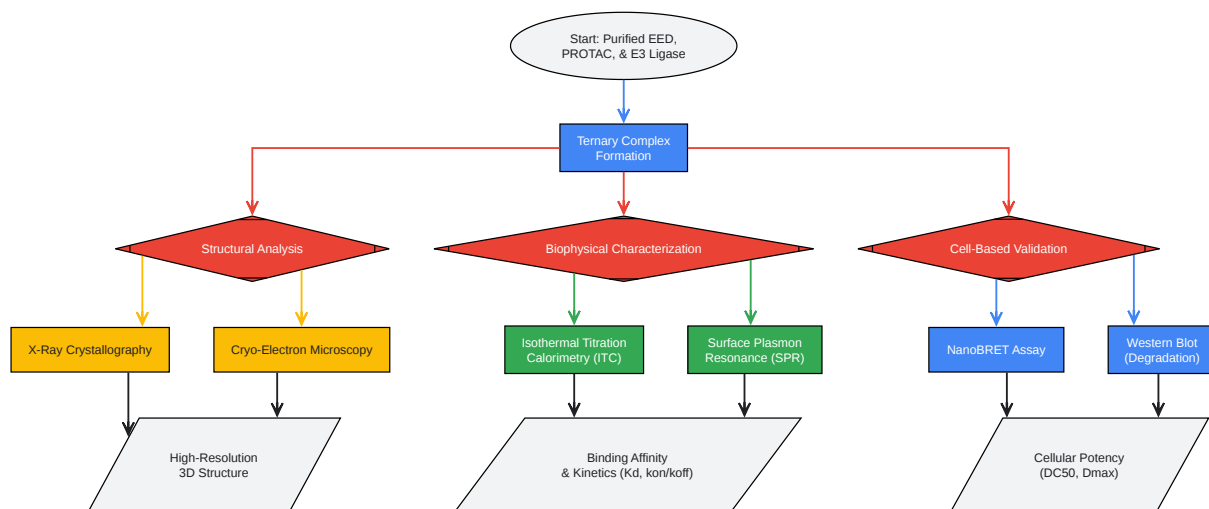
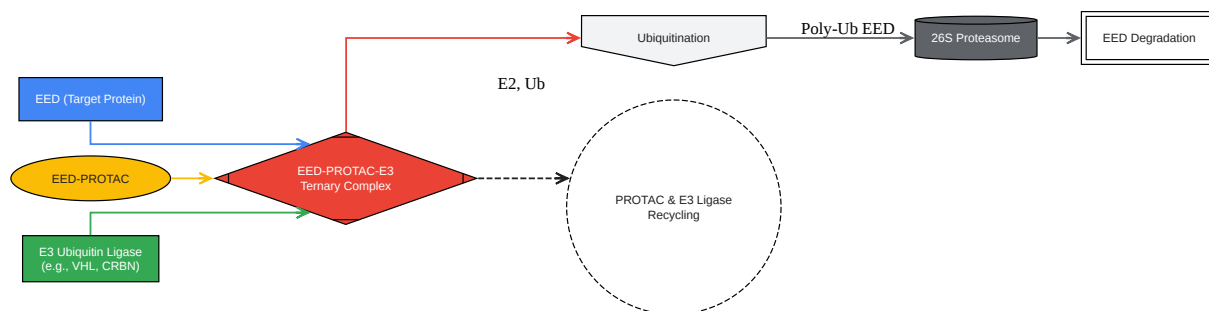
- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

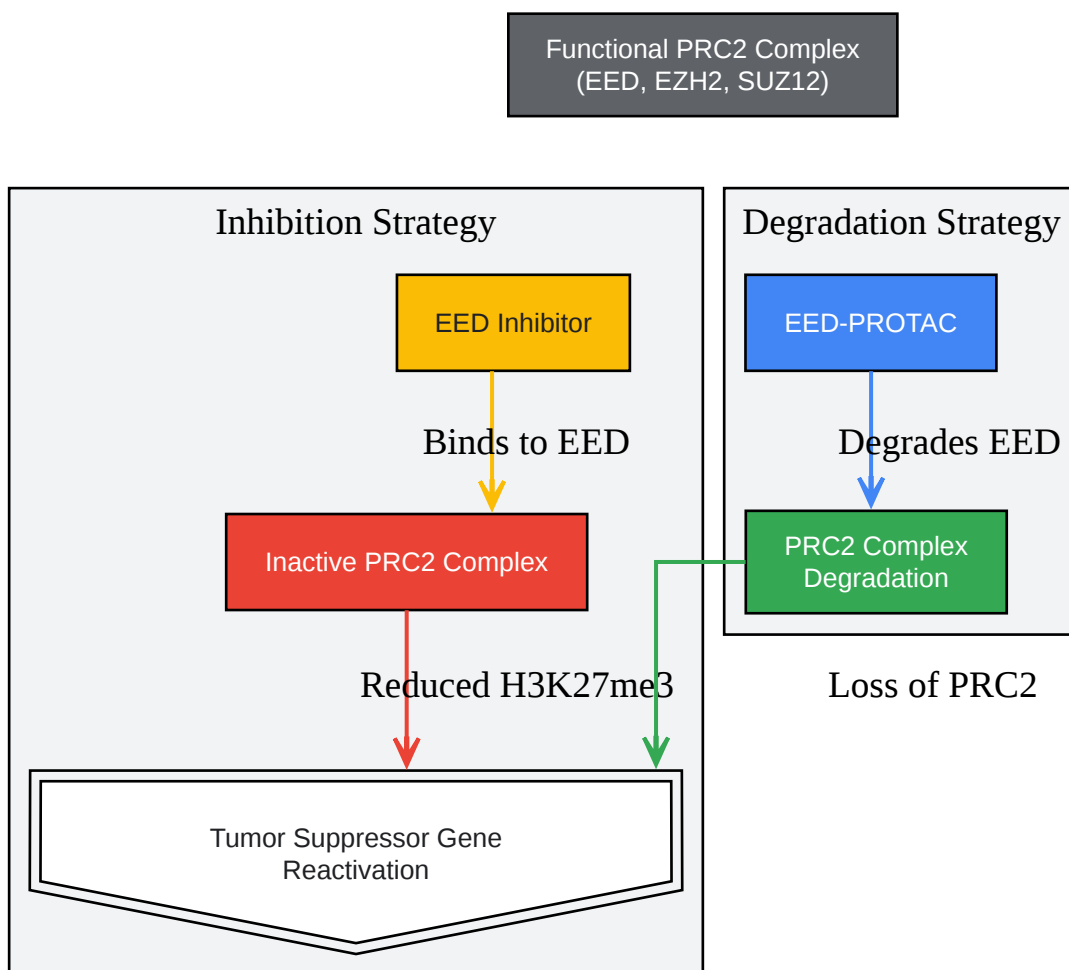
- Plot the BRET ratio as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the structural analysis of EED-PROTAC-E3 ligase ternary complexes.





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